

Introduction: The Strategic Union of Cyclopropane and Pyrazole Scaffolds

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Compound of Interest

Compound Name: 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole

CAS No.: 1170367-28-8

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In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] The widespread success of pyrazole-based drugs like Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) has cemented its importance in drug discovery pipelines.[5][6][7]

Parallel to the rise of the pyrazole core, the cyclopropyl group has gained significant traction as a valuable structural motif. More than just a small carbocycle, its unique conformational rigidity, and electronic properties make it a powerful tool for medicinal chemists. The cyclopropyl ring is often employed as a "bioisostere" for phenyl rings or double bonds.[8][9] This substitution can enhance metabolic stability, improve binding affinity by introducing a specific conformational constraint, and modulate lipophilicity, thereby optimizing the pharmacokinetic profile of a drug candidate.[10][11]

This guide provides a comprehensive exploration of the synthesis and discovery of novel compounds that merge these two powerful moieties: the cyclopropyl-pyrazole scaffold. We will delve into the core synthetic strategies, explaining the chemical logic behind methodological choices, provide detailed experimental protocols, and discuss the therapeutic implications and future outlook for this promising class of molecules.

Part I: Core Synthetic Strategies

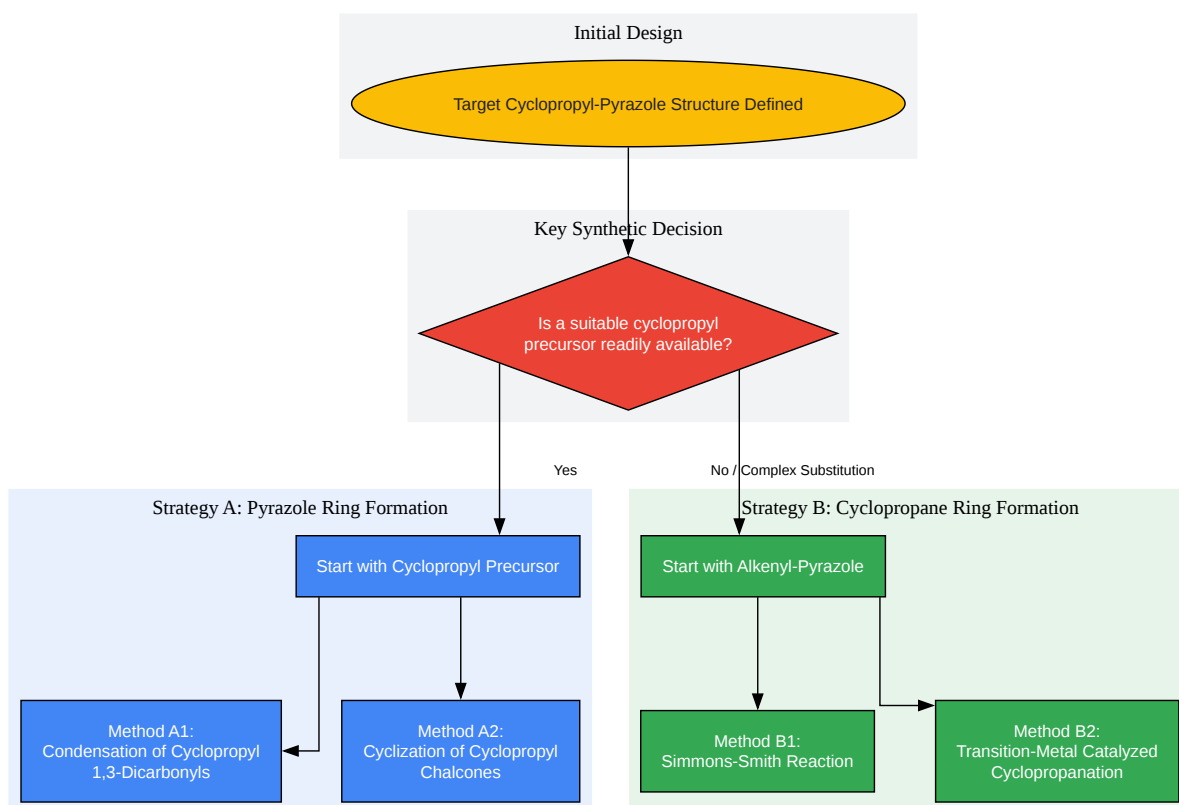
The construction of the cyclopropyl-pyrazole framework can be approached from two primary retrosynthetic directions:

- Strategy A: Formation of the pyrazole ring onto a pre-existing cyclopropyl-containing backbone.
- Strategy B: Construction of the cyclopropane ring onto a pre-existing pyrazole scaffold.

The choice between these strategies is dictated by the availability of starting materials, the desired substitution pattern on both the cyclopropyl and pyrazole rings, and the tolerance of functional groups to the reaction conditions.

Logical Workflow for Synthetic Strategy Selection

The following diagram illustrates the decision-making process for selecting an appropriate synthetic route.



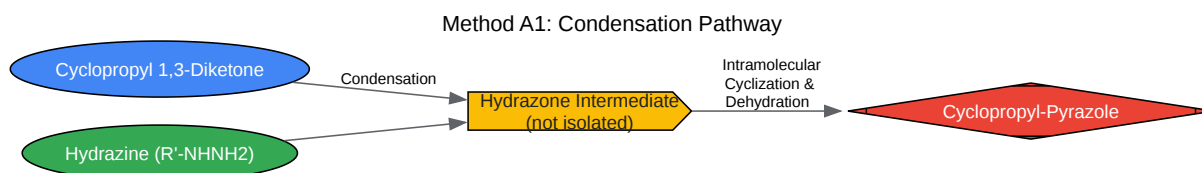
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Caption: Workflow for selecting a synthetic strategy.

Strategy A: Pyrazole Formation on a Cyclopropyl Backbone

This approach is often the most direct. The foundational reaction for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.^{[2][12]}

This is a robust and classical method. By starting with a 1-cyclopropyl-1,3-diketone, the cyclopropyl moiety is installed at what will become the 3- or 5-position of the pyrazole ring, depending on the substitution of the diketone and hydrazine.



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Caption: General reaction scheme for pyrazole synthesis from a 1,3-diketone.

Experimental Protocol: Synthesis of 3-cyclopropyl-1-phenyl-5-methyl-1H-pyrazole

- To the Diketone Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-cyclopropylbutane-1,3-dione (1.26 g, 10 mmol) in absolute ethanol (30 mL).
- Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature. A catalytic amount of acetic acid (2-3 drops) can be added to facilitate the reaction.
- Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Work-up:** After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the residue into ice-cold water (50 mL) and stir.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
- **Purification:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Causality: The use of an acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine. Refluxing provides the necessary activation energy for the subsequent dehydration and cyclization steps.

Chalcones (1,3-diaryl-2-propen-1-ones) are excellent precursors for pyrazoles (or, more accurately, the dihydropyrazole/pyrazoline intermediates which can be oxidized). A cyclopropyl group can be incorporated either in place of an aryl group or on the aromatic ring.

Experimental Protocol: Synthesis of 5-cyclopropyl-1,3-diphenyl-4,5-dihydro-1H-pyrazole

- **Reactant Mixture:** In a 50 mL flask, suspend 1-cyclopropyl-3-phenyl-2-propen-1-one (chalcone) (1.72 g, 10 mmol) and phenylhydrazine hydrochloride (1.45 g, 10 mmol) in ethanol (25 mL).
- **Base Addition:** Add sodium acetate (0.82 g, 10 mmol) to the mixture. The acetate anion acts as a base to free the phenylhydrazine.
- **Reflux:** Reflux the mixture for 8 hours until TLC indicates the consumption of the starting chalcone.
- **Isolation:** Cool the reaction mixture in an ice bath. The pyrazoline product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry.
- **Oxidation (Optional):** To obtain the fully aromatic pyrazole, the isolated pyrazoline can be oxidized using various reagents, such as 5% sodium hypochlorite in dioxane, before final purification.[\[13\]](#)

Strategy B: Cyclopropane Formation on a Pyrazole Scaffold

This strategy is valuable when the required alkenyl-pyrazole is more accessible than the corresponding cyclopropyl diketone or chalcone. It allows for late-stage introduction of the cyclopropyl moiety.

The Simmons-Smith reaction is a classic, reliable method for converting alkenes to cyclopropanes using a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.^{[14][15]} A key advantage is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product.^[16]

Experimental Protocol: Simmons-Smith reaction on 4-vinyl-1,3,5-trimethyl-1H-pyrazole

- **Catalyst Preparation:** In a flame-dried, three-neck flask under an argon atmosphere, add zinc-copper couple (1.5 g, ~23 mmol).
- **Solvent and Reactant:** Add anhydrous diethyl ether (20 mL) followed by 4-vinyl-1,3,5-trimethyl-1H-pyrazole (1.36 g, 10 mmol).
- **Reagent Addition:** Add diiodomethane (3.2 g, 12 mmol) dropwise to the stirred suspension. The reaction is often initiated by gentle heating with a heat gun. An exothermic reaction should ensue.
- **Reaction:** Stir the mixture at reflux for 12 hours.
- **Quenching:** Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).^[14]
- **Work-up and Purification:** Filter the mixture through a pad of Celite®. Separate the organic layer, extract the aqueous layer with diethyl ether (2 x 20 mL), combine the organic fractions, dry over MgSO₄, and concentrate. Purify via column chromatography.

Causality: The zinc carbenoid (ICH₂ZnI) is an electrophilic species that adds across the electron-rich double bond of the alkene in a concerted fashion, leading to the formation of the cyclopropane ring without loss of stereochemical information.

This powerful method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, commonly based on rhodium(II) or copper(I).^{[14][17]} It allows for the construction of highly functionalized cyclopropanes.

Experimental Protocol: Rh(II)-Catalyzed Cyclopropanation

- **Inert Atmosphere:** To a flame-dried Schlenk flask under argon, add the alkenyl-pyrazole substrate (10 mmol) and a rhodium(II) catalyst, such as Rh₂(OAc)₄ (0.05-0.1 mol%), in anhydrous dichloromethane (DCM, 40 mL).
- **Syringe Pump Addition:** Heat the mixture to a gentle reflux (40°C). Slowly add a solution of ethyl diazoacetate (12 mmol) in DCM (10 mL) to the reaction flask over 6-8 hours using a syringe pump.
- **Reaction Completion:** After the addition is complete, continue stirring at reflux for an additional 2-4 hours.
- **Purification:** Cool the reaction to room temperature and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel.

Causality: The slow addition of the diazo compound via syringe pump is critical. It maintains a low, steady concentration of the highly reactive diazo species, which minimizes its unproductive dimerization and side reactions. The rhodium catalyst forms a metal-carbene intermediate, which then transfers the carbene unit to the alkene.^[14]

Part II: Structural Characterization and Validation

Confirming the structure and purity of the newly synthesized compounds is a non-negotiable step that underpins the trustworthiness of any discovery effort. A combination of spectroscopic techniques is essential for unambiguous characterization.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are the primary tools for structural elucidation.
 - ¹H NMR: The cyclopropyl protons typically appear as complex multiplets in the highly shielded upfield region ($\delta = 0.5\text{--}2.5$ ppm). The pyrazole ring protons appear in the

aromatic region ($\delta = 6.0\text{--}8.0$ ppm), with specific chemical shifts depending on the substitution pattern.

- ^{13}C NMR: The cyclopropyl carbons are also characteristically shielded, appearing at $\delta = 5\text{--}25$ ppm. Pyrazole ring carbons resonate between $\delta = 100\text{--}150$ ppm.
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, validating the chemical formula.
- Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as C=N stretching in the pyrazole ring ($\sim 1630\text{--}1660\text{ cm}^{-1}$) or carbonyl groups if present.[13]

Representative Spectroscopic Data

The following table summarizes expected data for a hypothetical 1-phenyl-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole.

Analysis Type	Expected Data / Observation
^1H NMR	Multiplets for cyclopropyl CH and CH ₂ groups (δ 0.8-2.2 ppm); Singlet for pyrazole C4-H (δ \sim 6.8 ppm); Multiplets for phenyl protons (δ 7.2-7.6 ppm).
^{13}C NMR	Cyclopropyl carbons (δ 5-15 ppm); Pyrazole carbons (δ 105-150 ppm); Phenyl carbons (δ 125-140 ppm); CF ₃ carbon (quartet, δ \sim 120 ppm, $J \approx 270$ Hz).
^{19}F NMR	Singlet for the CF ₃ group (δ \sim -60 to -65 ppm).
HRMS (ESI+)	Calculated m/z for $[\text{M}+\text{H}]^+$ matches the observed value to within 5 ppm.

Part III: Applications and Future Outlook

The fusion of the cyclopropyl and pyrazole motifs has led to compounds with significant therapeutic potential across various disease areas.

- **Anticancer Activity:** Many pyrazole derivatives have shown potent anticancer activity by inhibiting kinases involved in tumor proliferation, such as CDK2 or PI3 kinase.[3] The introduction of a cyclopropyl group can enhance selectivity and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these inhibitors.
- **Antimicrobial Agents:** Cyclopropyl-pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing potent effects against both Gram-positive and Gram-negative bacteria.[18][19][20]
- **CNS Receptor Antagonists:** In the development of antagonists for the cannabinoid 1 (CB1) receptor, replacing aryl groups with cyclopropyl moieties has been a successful strategy to optimize binding affinity and metabolic stability.[21]
- **Anti-inflammatory Agents:** As bioisosteres of the pyrazole-based COX-2 inhibitor Celecoxib, novel cyclopropyl-containing analogs have been designed to achieve potent and selective anti-inflammatory activity.[11]

The future of this chemical class is bright. The continued development of novel, stereoselective cyclopropanation methods will allow for more precise control over the 3D architecture of these molecules.[17] Furthermore, the use of modern synthetic techniques like microwave-assisted and flow chemistry can accelerate the synthesis and diversification of cyclopropyl-pyrazole libraries, enabling more rapid screening and identification of lead compounds.[22][23] As our understanding of structure-activity relationships (SAR) deepens, the rational design of next-generation cyclopropyl-pyrazole therapeutics will undoubtedly yield candidates with superior efficacy and safety profiles.

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